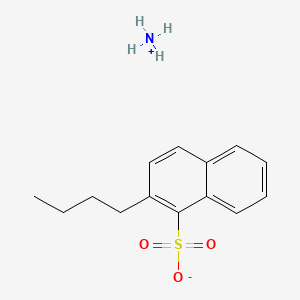
Ammonium butylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium butylnaphthalenesulfonate is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. Ammonium butylnaphthalenesulfonate is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium butylnaphthalenesulfonate typically involves the sulfonation of naphthalene followed by the introduction of a butyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and butyl alcohol for the butylation process. The final step involves neutralizing the sulfonated product with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods: Industrial production of ammonium butylnaphthalenesulfonate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Key Steps:
-
Alkylation :
-
Sulfonation :
-
Neutralization :
Critical Parameters:
| Step | Temperature Range | Key Reagents | Byproducts |
|---|---|---|---|
| Alkylation | 25–50°C | H₂SO₄, n-butanol | Water, unreacted alcohol |
| Sulfonation | 50–55°C | Oleum (20% SO₃) | Sulfur oxides, spent acid |
| Neutralization | 25–30°C | NH₄OH | Water |
Thermal Decomposition
At elevated temperatures (>100°C), the butyl group may detach from the naphthalene ring, forming naphthalenesulfonic acid and butene derivatives .
Example Reaction:
C10H7-C4H9SO3NH4ΔC10H7SO3NH4+C4H8↑
Stability Data:
| Condition | Outcome | Source |
|---|---|---|
| >100°C | Butyl group loss, sulfonate degradation | |
| Prolonged heating | Increased sulfate byproducts (e.g., (NH₄)₂SO₄) |
Acid-Base and Ion-Exchange Reactions
The ammonium sulfonate undergoes cation exchange in acidic or alkaline environments:
Acidic Conditions:
C10H7-C4H9SO3NH4+HCl→C10H7-C4H9SO3H+NH4Cl
Alkaline Conditions:
C10H7-C4H9SO3NH4+NaOH→C10H7-C4H9SO3Na+NH3+H2O
Oxidation and Reduction
Limited data exists, but analogous sulfonates undergo:
-
Oxidation : Reaction with hydrogen peroxide forms sulfone derivatives.
-
Reduction : Catalytic hydrogenation may reduce the naphthalene ring.
Environmental Degradation
In aquatic systems, the compound can induce oxidative stress in organisms, generating reactive oxygen species (ROS) and causing DNA damage .
Toxicity Data:
| Organism | Exposure Duration | Effect | Reference |
|---|---|---|---|
| Channa punctatus | 96 hours | 13.5% DNA damage (comet assay) | |
| 30 days | Partial recovery observed |
Industrial Byproduct Formation
Synthesis processes generate sulfur-containing byproducts, including sulfuric acid salts (e.g., (NH₄)₂SO₄) and unreacted naphthalene derivatives .
Scientific Research Applications
Ammonium butylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies as a dispersing agent for biological samples.
Industry: Ammonium butylnaphthalenesulfonate is used in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of ammonium butylnaphthalenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis. The molecular pathways involved include interactions with lipid bilayers and proteins .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different molecular structure.
Ammonium naphthalenesulfonate: Lacks the butyl group, resulting in different solubility and surfactant properties.
Sodium naphthalenesulfonate: Similar to ammonium naphthalenesulfonate but with sodium as the counterion
Uniqueness: Ammonium butylnaphthalenesulfonate is unique due to its specific combination of the naphthalene ring, sulfonate group, and butyl chain. This structure provides distinct surfactant properties, making it particularly effective in applications requiring high solubility and surface activity .
Properties
CAS No. |
27478-24-6 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
azanium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.H3N/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);1H3 |
InChI Key |
JMBFLNGHLUPPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















